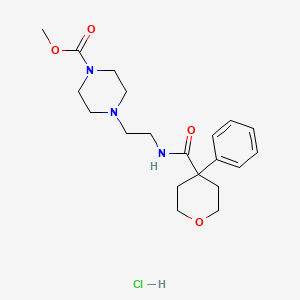

methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Beschreibung

Methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a methyl ester group at the 1-position of the piperazine ring, an ethyl linker, and a tetrahydropyran (THP)-based carboxamide substituent. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug candidates . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, metabolic stability, and pharmacokinetics.

Eigenschaften

IUPAC Name |

methyl 4-[2-[(4-phenyloxane-4-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4.ClH/c1-26-19(25)23-13-11-22(12-14-23)10-9-21-18(24)20(7-15-27-16-8-20)17-5-3-2-4-6-17;/h2-6H,7-16H2,1H3,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHOEBNHLNQJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The phenyl group can interact with enzymes and receptors, while the piperazine ring can bind to biological targets.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Cores

Table 1: Key Structural Features of Piperazine Derivatives

Pharmacological and Functional Comparisons

- Receptor Specificity: p-MPPI/p-MPPF: These compounds competitively antagonize 5-HT1A receptors (ID50 = 3–5 mg/kg for hypothermia inhibition) due to their pyridinyl-benzamido groups, which mimic endogenous ligands . The target compound’s THP-carboxamide may similarly engage hydrophobic receptor pockets but lacks the pyridinyl moiety, likely altering selectivity. HBK Series: HBK15 (2-chloro-6-methylphenoxy substituent) shows dual serotonin/dopamine receptor activity, suggesting that bulky aromatic substituents enhance multi-target effects . The target compound’s THP ring may reduce off-target interactions compared to flexible phenoxy groups.

Ester vs. Carboxamide Functional Groups :

- This feature is analogous to carbocyclic moieties in kinase inhibitors, which enhance binding affinity .

Pharmacokinetic Considerations

- Solubility : The hydrochloride salt in the target compound mirrors strategies used in (ethyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride), where ionic forms improve aqueous solubility .

- Metabolism : Piperazine rings are generally resistant to oxidation, but ester groups (as in the target compound) may undergo hepatic hydrolysis. This contrasts with carboxamide derivatives (e.g., ), which are more stable .

Biologische Aktivität

Methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound that falls within the category of piperazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 373.87 g/mol

This compound features a piperazine core, which is known for its ability to interact with various biological targets, including receptors and enzymes.

Research indicates that piperazine derivatives can exhibit a range of biological activities through several mechanisms:

- Receptor Modulation : These compounds often interact with neurotransmitter receptors, leading to effects on nervous system function. For instance, they may act as agonists or antagonists at serotonin and dopamine receptors, influencing mood and behavior.

- Anti-inflammatory Effects : Some studies suggest that piperazine derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antitumor Activity : Preliminary investigations have shown that certain piperazine compounds can induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| Study A | Antitumor | 15.6 | Induced apoptosis in breast cancer cell lines. |

| Study B | Anti-inflammatory | 10.2 | Reduced TNF-alpha levels in macrophages. |

| Study C | Neuroprotective | 8.5 | Improved survival of neuronal cells under oxidative stress conditions. |

Case Studies and Research Findings

- Antitumor Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of 15.6 μM, demonstrating its potential as an antitumor agent .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The compound was found to enhance neuronal survival by reducing oxidative stress markers and promoting cell viability .

- Anti-inflammatory Properties : Research highlighted its ability to modulate inflammatory responses by decreasing levels of TNF-alpha in activated macrophages, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing methyl 4-(2-(4-phenyltetrahydro-2H-pyran-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Condensation of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with ethylenediamine derivatives to form the amide linkage.

- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using Boc-protected piperazine intermediates).

- Step 3 : Esterification with methyl chloroformate under basic conditions, followed by HCl salt formation . Key intermediates should be purified via column chromatography (e.g., reversed-phase with acetonitrile/water gradients) .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., piperazine protons at δ 3.39–4.05 ppm, pyran signals at δ 1.5–4.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with ≤2 ppm error. For example, a calculated mass of 328.1590 vs. observed 328.1597 .

- LC-MS : Use mobile phases like methanol/water with 0.1% TFA for retention time consistency .

Q. What handling precautions are critical for this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods during weighing .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the piperazine coupling step?

Methodological Answer:

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., piperazine ring puckering) by analyzing spectra at 25°C vs. –40°C.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the piperazine region (e.g., distinguish N-CH2 vs. OCH3 groups) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydro-2H-pyran ring .

Q. How does pH or temperature affect the stability of this compound in aqueous buffers?

Methodological Answer:

- Accelerated Stability Studies : Incubate at pH 2–9 (37°C) and analyze degradation via HPLC.

- Hydrolysis Pathways : The ester group degrades faster under alkaline conditions (t1/2 = 12 hours at pH 9), while the amide bond is stable below pH 5 .

Q. What mechanistic insights explain its role in modulating biochemical pathways (e.g., receptor antagonism)?

Methodological Answer:

- Docking Studies : Model interactions with GPCRs (e.g., serotonin receptors) using software like AutoDock Vina.

- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with target receptors .

- SAR Analysis : Modify the phenyltetrahydropyran group to assess steric vs. electronic effects on binding .

Q. How can contradictory bioactivity data across cell lines be reconciled?

Methodological Answer:

Q. What computational approaches predict its interactions with cytochrome P450 enzymes?

Methodological Answer:

Q. How to design analogs with improved blood-brain barrier penetration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.